molecular formula C8H10Br2N2O B13893042 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one

2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one

Cat. No.: B13893042
M. Wt: 309.99 g/mol
InChI Key: JFHDVGHIDNLHDX-UHFFFAOYSA-N
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Description

2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine atoms at the 2 and 5 positions, a tert-butyl group at the 4 position, and a keto group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one typically involves the bromination of a pyrimidine precursor. One common method is the bromination of 4-tert-butyl-1H-pyrimidin-6-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group can participate in oxidation-reduction reactions, potentially forming alcohols or other derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate.

Major Products

    Substitution Reactions: Substituted pyrimidines with various functional groups replacing the bromine atoms.

    Oxidation and Reduction: Alcohols or other oxidized/reduced derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity. The keto group can participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2,5-dibromo-4-tert-butyl-1H-pyrrole-1-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrimidine ring.

    2,6-di-tert-butyl-4-bromo-phenol: Contains a bromine atom and tert-butyl groups but with a phenol ring.

    4-tert-butyl-2,6-dimethyl-pyranylium: Features a pyranylium ring with tert-butyl and methyl groups.

Uniqueness

2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. The combination of bromine atoms, a tert-butyl group, and a keto group provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C8H10Br2N2O

Molecular Weight

309.99 g/mol

IUPAC Name

2,5-dibromo-4-tert-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10Br2N2O/c1-8(2,3)5-4(9)6(13)12-7(10)11-5/h1-3H3,(H,11,12,13)

InChI Key

JFHDVGHIDNLHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC(=N1)Br)Br

Origin of Product

United States

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